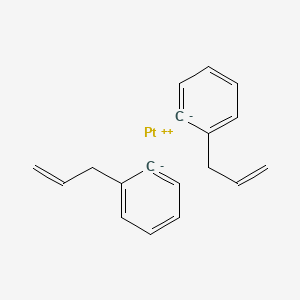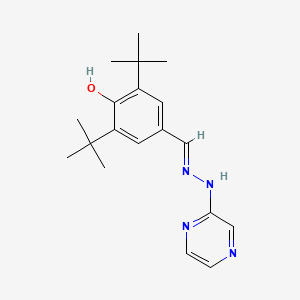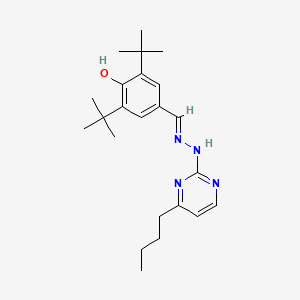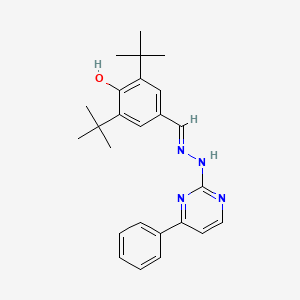
platinum(2+) bis(prop-2-en-1-ylbenzenide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is a coordination compound featuring a platinum ion coordinated with two prop-2-en-1-ylbenzenide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum(2+) bis(prop-2-en-1-ylbenzenide) typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with prop-2-en-1-ylbenzenide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of platinum(2+) bis(prop-2-en-1-ylbenzenide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
Platinum(2+) bis(prop-2-en-1-ylbenzenide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or even elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species. Substitution reactions result in new platinum(II) complexes with different ligands.
科学研究应用
Chemistry
In chemistry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cellular processes, leading to cell death. Research is ongoing to evaluate the efficacy and safety of platinum(2+) bis(prop-2-en-1-ylbenzenide) in cancer treatment.
Industry
In industry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also leveraged in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of platinum(2+) bis(prop-2-en-1-ylbenzenide) involves its ability to coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved depend on the nature of the ligands and the cellular context.
相似化合物的比较
Similar Compounds
Platinum(2+) bis(phenylacetylide): Similar in structure but with phenylacetylide ligands.
Platinum(2+) bis(allylbenzene): Features allylbenzene ligands instead of prop-2-en-1-ylbenzenide.
Platinum(2+) bis(benzyl): Contains benzyl ligands.
Uniqueness
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is unique due to the presence of prop-2-en-1-ylbenzenide ligands, which provide distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
36344-09-9 |
|---|---|
分子式 |
C18H18Pt |
分子量 |
429.426 |
IUPAC 名称 |
platinum(2+);prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2 |
InChI 键 |
XFCPINBQAAHKRM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2] |
同义词 |
IBA; 7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(1,3-Benzoxazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol](/img/new.no-structure.jpg)



![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)
![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191476.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
